What is the chemical structure of 5,6-Dihydrothymidine
What is the chemical structure of 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydrothymidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, a hydrogenated derivative of thymidine (B127349). It is a known metabolite of thymidine and is also formed as a result of DNA damage, particularly from ionizing radiation under anoxic conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological role, and analytical methodologies related to 5,6-Dihydrothymidine.
Chemical Structure and Properties
5,6-Dihydrothymidine is structurally characterized by the saturation of the 5,6-double bond in the pyrimidine ring of thymidine. This structural modification significantly alters its chemical and biological properties compared to its parent nucleoside.
Chemical Structure
The chemical structure of 5,6-Dihydrothymidine is presented below.
Chemical structure of 5,6-Dihydrothymidine.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dihydrothymidine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O5 | PubChem[1] |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | PubChem |
| CAS Number | 5627-00-9 | Guidechem[2] |
| PubChem CID | 165328 | PubChem[1] |
| Predicted Water Solubility | 18.7 g/L | FooDB[3] |
| Predicted logP | -0.8 | FooDB[3] |
| Predicted pKa (Strongest Acidic) | 11.7 | FooDB[3] |
| Predicted pKa (Strongest Basic) | -7.4 | FooDB[3] |
Synthesis of 5,6-Dihydrothymidine
The synthesis of 5,6-Dihydrothymidine can be achieved through the catalytic hydrogenation of thymidine.
Experimental Protocol: Catalytic Hydrogenation of Thymidine
This protocol describes the synthesis of 5,6-Dihydrothymidine from thymidine.[4]
Materials:
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Thymidine
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Rhodium on alumina (B75360) catalyst
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Water
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Hydrogen gas
Procedure:
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Dissolve thymidine in a 1:1 (v/v) mixture of water and methanol.
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Add rhodium on alumina catalyst to the solution.
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Place the reaction mixture in a hydrogenation apparatus.
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Purge the apparatus with hydrogen gas.
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Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, filter the reaction mixture to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 5,6-Dihydrothymidine.
Biological Role and Significance
5,6-Dihydrothymidine is an intermediate in the catabolic pathway of thymine (B56734) and is also a product of DNA damage.
Thymine Metabolism
In the metabolic pathway of thymine, thymine is first reduced to 5,6-dihydrothymine by the enzyme dihydropyrimidine (B8664642) dehydrogenase.[5][6] Subsequently, dihydropyrimidinase hydrolyzes 5,6-dihydrothymine to N-carbamyl-β-aminoisobutyrate, which is then converted to β-aminoisobutyrate.
Metabolic pathway of thymine degradation.
DNA Damage and Repair
5,6-Dihydrothymidine is a significant product of DNA damage induced by ionizing radiation, particularly under anoxic conditions.[7] The presence of this lesion in DNA can impair the base excision repair pathway, affecting the repair of other nearby DNA lesions such as abasic sites and single-strand breaks.[8]
Analytical Methodologies
The detection and quantification of 5,6-Dihydrothymidine in biological samples are typically performed using chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of 5,6-Dihydrothymidine. A common approach involves reversed-phase chromatography coupled with ultraviolet (UV) detection.
Illustrative HPLC Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 210 nm.
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Sample Preparation: Biological samples (e.g., urine, plasma) typically require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 5,6-Dihydrothymidine, often requiring derivatization to increase its volatility.
General GC-MS Protocol Outline:
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Extraction: Extraction of 5,6-Dihydrothymidine from the biological matrix.
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Derivatization: Chemical derivatization (e.g., silylation) to make the analyte suitable for GC analysis.
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GC Separation: Separation of the derivatized analyte on a capillary GC column (e.g., DB-5ms).
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MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
General workflow for the analysis of 5,6-Dihydrothymidine.
Conclusion
5,6-Dihydrothymidine is a molecule of significant interest in the fields of molecular biology, toxicology, and drug development. Its role as a metabolite and a marker of DNA damage underscores the importance of robust analytical methods for its detection and quantification. Further research into the biological consequences of 5,6-Dihydrothymidine accumulation and its impact on cellular processes will continue to be a vital area of investigation.
References
- 1. 5,6-Dihydrothymidine | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. foodb.ca [foodb.ca]
- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
